3,3-Diethynylmorpholine; trifluoroacetic acid
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Overview
Description
3,3-Diethynylmorpholine; trifluoroacetic acid: is a chemical compound with the following properties:
IUPAC Name: 3,3-diethynylmorpholine 2,2,2-trifluoroacetate
CAS Number: 2613385-76-3
Molecular Weight: 249.19 g/mol
Preparation Methods
Synthetic Routes:: The synthetic route for 3,3-diethynylmorpholine involves the reaction of morpholine with acetylene in the presence of a suitable catalyst. The reaction proceeds via alkyne addition to the morpholine ring.
Reaction Conditions::Reagents: Morpholine, acetylene
Catalyst: Typically a metal-catalyzed system (e.g., palladium or copper)
Solvent: Organic solvents (e.g., tetrahydrofuran, dichloromethane)
Temperature: Room temperature to mild heating
Industrial Production:: While there isn’t extensive industrial-scale production of this compound, it is synthesized in research laboratories for specific applications.
Chemical Reactions Analysis
3,3-Diethynylmorpholine can undergo various reactions:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the alkyne group can yield the corresponding alkene.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen.
Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major Products: Aldehydes, carboxylic acids, and substituted morpholine derivatives.
Scientific Research Applications
3,3-Diethynylmorpholine finds applications in:
Chemistry: As a building block for organic synthesis and functionalization.
Biology: Used in bioconjugation and labeling studies.
Medicine: Investigated for potential drug development due to its unique structure.
Industry: Limited applications in specialty chemicals.
Mechanism of Action
The exact mechanism of action is context-dependent. its alkyne functionality allows for click chemistry reactions, making it useful for bioorthogonal labeling and drug conjugation.
Comparison with Similar Compounds
While 3,3-Diethynylmorpholine is relatively unique due to its specific alkyne substitution pattern, similar compounds include:
- Ethynylmorpholine
- Propargylmorpholine
Properties
Molecular Formula |
C10H10F3NO3 |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
3,3-diethynylmorpholine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H9NO.C2HF3O2/c1-3-8(4-2)7-10-6-5-9-8;3-2(4,5)1(6)7/h1-2,9H,5-7H2;(H,6,7) |
InChI Key |
DSYZDTXQHCYWHN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(COCCN1)C#C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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